![molecular formula C21H17FN2O2S2 B2410322 3-(4-氟苯基)-6-甲基-2-苯乙酰硫代-6,7-二氢噻吩并[3,2-d]嘧啶-4-酮 CAS No. 862825-60-3](/img/structure/B2410322.png)

3-(4-氟苯基)-6-甲基-2-苯乙酰硫代-6,7-二氢噻吩并[3,2-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

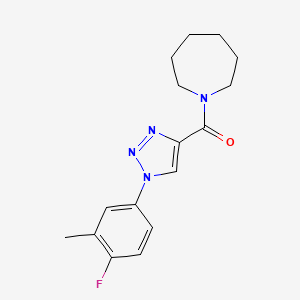

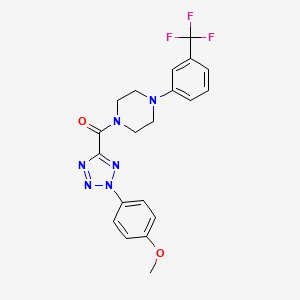

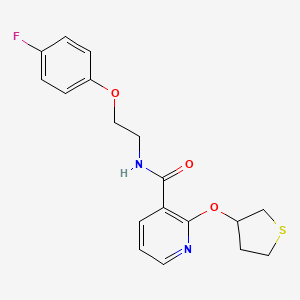

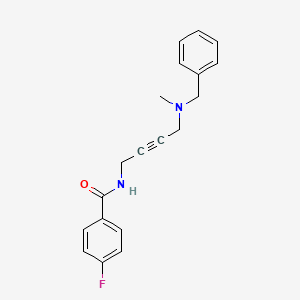

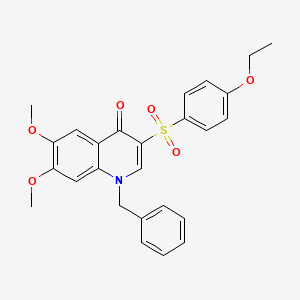

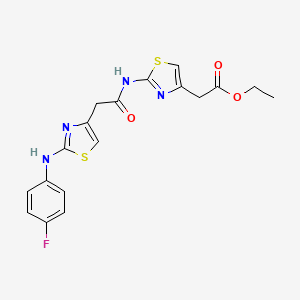

The compound “3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various chemical reactions. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, they can react with amines to form hydrazine derivatives . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy . .科学研究应用

镇痛和抗炎特性

与所讨论的化学结构密切相关的嘧啶衍生物在镇痛和抗炎应用中显示出潜力。一项研究表明,某些嘧啶衍生物表现出改善的抗炎和镇痛活性。嘧啶衍生物中取代基的性质在这些活性中起着重要作用 (Muralidharan, S. James Raja, & Asha Deepti, 2019).

抗菌应用

在另一项研究中,嘧啶衍生物被掺入聚氨酯清漆和印刷油墨浆中,显示出显着的抗菌作用。这表明此类化合物在涂料中用于防止微生物生长的潜在用途 (H. A. El‐Wahab 等人,2015).

除草剂活性

对结构上与所讨论的化合物相似的吡唑并[3,4-d]嘧啶-4-酮衍生物的研究表明,对某些植物的根部具有良好的抑制活性,表明具有潜在的除草剂应用 (Jin Luo 等人,2017).

神经退行性和神经精神疾病治疗

3-氨基吡唑并[3,4-d]嘧啶酮,一类相关的化合物,被发现是磷酸二酯酶 1 (PDE1) 的有效抑制剂,可能有效治疗与精神分裂症、阿尔茨海默病和其他中枢神经系统疾病相关的认知缺陷 (Peng Li 等人,2016).

核磁共振光谱和结构研究

包括类似化合物的双环噻吩衍生物已使用核磁共振 (NMR) 光谱进行研究。这些研究有助于了解此类化合物的结构和电子性质 (T. Hirohashi, S. Inaba, & Hisao. Yamamoto, 1976).

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

It can be inferred from related studies that such compounds may interact with their targets (like cdk2) and inhibit their activity . This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis within cells .

Biochemical Pathways

Compounds with similar structures have been shown to affect the cell cycle progression pathway by inhibiting cdk2 . This inhibition can lead to cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect .

Pharmacokinetics

It’s worth noting that the most potent compounds from similar series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .

Result of Action

Based on similar compounds, it can be inferred that the compound may exhibit cytotoxic activities against certain cell lines . For instance, some compounds have shown significant inhibitory activity with IC50 values in the nanomolar range .

未来方向

The future directions in the research of pyrimidine derivatives could involve the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . Additionally, the development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .

属性

IUPAC Name |

3-(4-fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2S2/c1-13-11-17-19(28-13)20(26)24(16-9-7-15(22)8-10-16)21(23-17)27-12-18(25)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJGPGXFEAQXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)

![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2410256.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)